tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate
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Overview
Description
tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl group substituted with an isopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl N-(benzyloxy)carbamate: Another carbamate derivative with different substituents.
tert-Butyl N-(phenyl)carbamate: A related compound with a phenyl group instead of the isopropyl-substituted phenyl group.
Uniqueness
tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate is unique due to the presence of the isopropyl-substituted phenyl group, which can influence its reactivity and binding properties. This structural feature may enhance its utility in specific applications compared to other carbamate derivatives .
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[4-oxo-4-(2-propan-2-ylphenyl)butyl]carbamate |
InChI |
InChI=1S/C18H27NO3/c1-13(2)14-9-6-7-10-15(14)16(20)11-8-12-19-17(21)22-18(3,4)5/h6-7,9-10,13H,8,11-12H2,1-5H3,(H,19,21) |
InChI Key |
KWVTZXVDVAOPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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